molecular formula C16H15N3O4S3 B7479190 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No. B7479190
M. Wt: 409.5 g/mol
InChI Key: DCILONLBQJXDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide, also known as MTSEA, is a sulfonamide compound that is widely used in scientific research. It is a derivative of sulfanilamide and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a covalent bond, which can lead to changes in protein structure and function. In ion channels, 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can modify cysteine residues that are important for channel function, such as those involved in gating or ion selectivity.
Biochemical and Physiological Effects
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In ion channels, 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can modify cysteine residues that are important for channel function, which can lead to changes in channel activity. 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has also been shown to affect the function of other proteins, such as enzymes and receptors. Additionally, 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can have toxic effects on cells at high concentrations.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide in lab experiments is that it is a specific and reversible modifier of cysteine residues. This allows researchers to study the effects of cysteine modification on protein function in a controlled manner. However, one limitation of using 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is that it can have toxic effects on cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are many potential future directions for research on 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues with greater specificity or selectivity. Another area of interest is the use of 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide and other cysteine-modifying compounds to study the function of specific proteins or protein families. Finally, there is potential for the use of 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide and related compounds in the development of new therapeutics for a variety of diseases.

Synthesis Methods

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can be synthesized by reacting 4-amino-2-(methylthio)benzenesulfonamide with 4-(2-bromoacetyl)phenyl thiazol-2-yl sulfone in the presence of a base. The reaction yields 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide as a white solid.

Scientific Research Applications

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is commonly used in scientific research as a chemical probe to study the function of proteins. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, which can help researchers understand the role of these residues in protein function. 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can also be used to study the structure and function of ion channels, which are proteins that allow ions to pass through cell membranes. By modifying cysteine residues in ion channels, researchers can study the effects of these modifications on ion channel function.

properties

IUPAC Name

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-12-3-2-4-15(11-12)26(22,23)18-13-5-7-14(8-6-13)25(20,21)19-16-17-9-10-24-16/h2-11,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCILONLBQJXDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198482
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.